molecular formula C7H15NO2 B1283157 (S)-Butyl 2-aminopropanoate CAS No. 2885-02-1

(S)-Butyl 2-aminopropanoate

Cat. No. B1283157
CAS RN: 2885-02-1
M. Wt: 145.2 g/mol
InChI Key: RJJXSCQQRYCPLW-LURJTMIESA-N
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Description

(S)-Butyl 2-aminopropanoate is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and as a building block in organic synthesis. While the specific compound (S)-Butyl 2-aminopropanoate is not directly mentioned in the provided papers, they do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of (S)-Butyl 2-aminopropanoate.

Synthesis Analysis

The synthesis of related compounds, such as (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, involves multi-step processes starting from natural amino acids . Similarly, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from protected L-amino acids is described, which suggests that protected amino acid precursors can be used for the synthesis of (S)-Butyl 2-aminopropanoate as well . The stereoselective synthesis of t-butyl 2-amino-2,5-dideoxy-L-lyxo-pentanoate, another related compound, involves the use of diastereoselective reactions, indicating that such methods could be applicable for synthesizing (S)-Butyl 2-aminopropanoate with high enantiomeric purity .

Molecular Structure Analysis

The molecular structure of (S)-Butyl 2-aminopropanoate would consist of a butyl group attached to a chiral carbon that bears an amino group and a carboxylate group. The stereochemistry of this compound is important for its biological activity. The papers discuss the importance of stereochemistry in related compounds, such as the distinct conformational preferences exhibited by (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline .

Chemical Reactions Analysis

The chemical reactions involving (S)-Butyl 2-aminopropanoate would likely include its participation in peptide bond formation due to the presence of the amino group. The papers provided discuss the incorporation of similar amino acid derivatives into peptides , which suggests that (S)-Butyl 2-aminopropanoate could also be used in peptide synthesis. Additionally, the presence of the carboxylate group allows for further functionalization and reactions typical of carboxylic acids.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-Butyl 2-aminopropanoate are not directly discussed in the provided papers, we can infer that it would exhibit properties typical of amino acid derivatives. This includes a certain degree of solubility in polar solvents, the ability to form hydrogen bonds due to the amino group, and the potential to exist in zwitterionic form at certain pH levels. The papers also highlight the use of related compounds in sensitive applications such as 19F NMR, suggesting that (S)-Butyl 2-aminopropanoate could potentially be used in similar applications .

Scientific Research Applications

  • Enantioselective Synthesis : This compound is used in the enantioselective synthesis of β-amino acid derivatives, which are important in the development of pharmaceuticals and biologically active compounds. For example, Arvanitis et al. (1998) demonstrated the synthesis of 3-aminopropanoic acid derivatives using tert-butyl bromoacetate (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).

  • Asymmetric Synthesis : It plays a crucial role in asymmetric synthesis processes. Bull et al. (2002) utilized tert-butyl 3-(pyridyl)-prop-2-enoates in asymmetric synthesis, highlighting the compound's significance in creating chiral molecules (Bull, Davies, Fox, Gianotti, Kelly, Pierres, Savory, & Smith, 2002).

  • Radiotracer Precursor : Liu et al. (2017) described the synthesis of a precursor for positron emission tomography (PET) imaging, showcasing its application in medical imaging and diagnostics (Liu, Tang, Nie, Jiang, & Tang, 2017).

  • Conformational Studies in Peptides : Tressler and Zondlo (2014) synthesized variants of this compound for use in probing the conformational aspects of peptides, which is vital in understanding protein structure and function (Tressler & Zondlo, 2014).

  • Catalysis and Polymerization : It has applications in the field of catalysis and polymerization, as demonstrated by Guillaneuf et al. (2010), who explored its role in photopolymerization processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

  • Synthesis of Non-Natural Amino Acids : Constantinou-Kokotou et al. (2001) utilized tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate, a related compound, for the synthesis of non-natural alpha-amino acids, highlighting its role in expanding the toolbox of amino acid synthesis (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Safety And Hazards

Specific safety and hazard information for “(S)-Butyl 2-aminopropanoate” is not available from the search results. It is generally recommended to handle all chemical compounds with appropriate safety measures.


Future Directions

“(S)-Butyl 2-aminopropanoate” is an important chemical compound in scientific research and industry1. Its future directions could involve further studies on its synthesis, properties, and potential applications. It could also be used as a starting point for the synthesis of more complex molecules.


properties

IUPAC Name

butyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJXSCQQRYCPLW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549380
Record name Butyl L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Butyl 2-aminopropanoate

CAS RN

2885-02-1
Record name Butyl L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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